Dicolinium
Description
Dicolinium Iodide (CAS: 382-82-1) is a bis-quaternary ammonium compound with the molecular formula C₁₆H₃₄I₂N₂O₂ . It is classified as a neuromuscular blocking agent (NMBA) with a flexible structure, primarily used as a muscle relaxant during surgical procedures to induce paralysis . Its mechanism involves competitive antagonism at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction, preventing depolarization and muscle contraction. Unlike depolarizing agents, this compound is non-depolarizing, allowing for controlled reversal of effects .
Properties
CAS No. |
17239-49-5 |
|---|---|
Molecular Formula |
C16H34N2O2+2 |
Molecular Weight |
286.45 g/mol |
IUPAC Name |
diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium |
InChI |
InChI=1S/C16H34N2O2/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5/h14-15H,7-13H2,1-6H3/q+2 |
InChI Key |
YMGPQLQONLLWJR-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C |
Synonyms |
2-(2-(N,N-diethyl-N-methylammonio)ethoxycarbonyl)-1,1,6-trimethylpiperidinium dihydroxide dicholine dicolin dicolinium dicolinium iodide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicolinium can be synthesized through the reaction of 1,6-dimethylpipecolic acid with diethylaminoethyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dicolinium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: New quaternary ammonium compounds with different substituents.
Scientific Research Applications
Dicolinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on cellular processes and membrane permeability.
Medicine: Historically used as an antihypertensive agent and studied for its potential therapeutic effects in various conditions.
Mechanism of Action
Dicolinium exerts its effects primarily through its action as a ganglion-blocking agent. It inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in autonomic ganglia. This leads to a decrease in blood pressure and other physiological effects associated with ganglion blockade .
Comparison with Similar Compounds
Structural and Functional Overview
Mechanistic Differences
- This compound Iodide : Competes with acetylcholine at nAChRs, causing reversible paralysis. Its flexible structure allows for dynamic binding, contributing to intermediate duration of action .
- Decamethonium Bromide : A depolarizing agent that persistently activates nAChRs, leading to sustained muscle contraction followed by paralysis. Its rigid 10-carbon chain limits metabolic breakdown, prolonging effects .
- Suxamethonium Chloride : Rapidly hydrolyzed by plasma cholinesterase, resulting in ultra-short duration . Its dual ester groups enable quick degradation, making it ideal for brief procedures .
- Gallamine Triethiodide : A tris-quaternary ammonium compound with rigid structure. It exhibits antimuscarinic side effects (e.g., tachycardia) due to affinity for cardiac M₂ receptors .
Research Findings and Key Contrasts
Structural Impact on Duration :
- Safety Profiles: this compound lacks the cardiotoxicity seen in gallamine but shares the risk of residual paralysis common to non-depolarizing NMBAs . Depolarizing agents (e.g., suxamethonium) carry risks of hyperkalemia and malignant hyperthermia, absent in this compound .
Metabolic Pathways :
- This compound is primarily renally excreted , whereas suxamethonium relies on plasma cholinesterase. This distinction affects dosing in patients with renal or hepatic impairment .
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